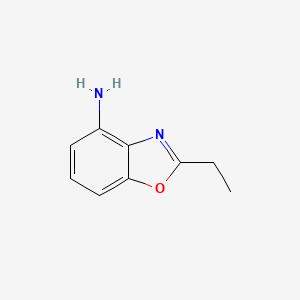

2-Ethyl-1,3-benzoxazol-4-amine

Übersicht

Beschreibung

2-Ethyl-1,3-benzoxazol-4-amine is a heterocyclic aromatic compound with the molecular formula C₉H₁₀N₂O It is a derivative of benzoxazole, a bicyclic structure consisting of a benzene ring fused to an oxazole ring

Wirkmechanismus

Target of Action

Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . More research is needed to identify the specific targets of 2-Ethyl-1,3-benzoxazol-4-amine.

Mode of Action

Benzoxazoles are known to exhibit a broad substrate scope and functionalization, offering several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Benzoxazoles are known to interact with various biochemical pathways due to their broad substrate scope and functionalization

Result of Action

Benzoxazoles are known to exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects . The specific effects of this compound at the molecular and cellular level are subjects of ongoing research.

Biochemische Analyse

Biochemical Properties

2-Ethyl-1,3-benzoxazol-4-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to exhibit antimicrobial, antifungal, and anticancer activities . The compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. Additionally, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways . These interactions highlight the compound’s potential as a therapeutic agent.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it has been found to induce apoptosis, a process of programmed cell death, by activating caspases and other apoptotic proteins . The compound also affects cell signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival . Furthermore, this compound has been shown to alter gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound binds to the active sites of enzymes, inhibiting their activity and thereby affecting cellular processes . For example, its interaction with cytochrome P450 enzymes leads to the inhibition of drug metabolism, which can enhance the therapeutic effects of certain drugs . Additionally, this compound can activate or inhibit transcription factors, resulting in changes in gene expression . These molecular interactions underline the compound’s potential as a modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under ambient conditions, but its stability can be affected by factors such as temperature and pH . Over time, this compound may undergo degradation, leading to a decrease in its biological activity . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important considerations for its use in biochemical research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exhibit beneficial effects such as antimicrobial and anticancer activities without significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s interaction with enzymes involved in drug metabolism and its ability to induce oxidative stress . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted from the body . The compound’s metabolism can affect its biological activity and toxicity, as the metabolites may have different properties compared to the parent compound . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological effects and therapeutic potential . Understanding the transport and distribution of this compound is essential for optimizing its use in biomedical applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . In the nucleus, this compound can interact with transcription factors and influence gene expression . In the mitochondria, it can affect cellular metabolism and induce apoptosis . The subcellular localization of this compound is a key factor in determining its biological effects and therapeutic potential.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1,3-benzoxazol-4-amine typically involves the cyclization of 2-aminophenol with an appropriate aldehyde or ketone. One common method includes the use of 2-aminophenol and an aldehyde in the presence of a catalyst such as sulfur and DABCO (1,4-diazabicyclo[2.2.2]octane) under reflux conditions . Another method involves the use of a magnetic solid acid nanocatalyst ([Fe₃O₄@SiO₂@Am-PPC-SO₃H][HSO₄]) in water, which provides high yields and can be reused for multiple runs .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and optimized reaction conditions to ensure high efficiency and yield. Catalysts such as metal catalysts and ionic liquid catalysts are commonly used to facilitate the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethyl-1,3-benzoxazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .

Wissenschaftliche Forschungsanwendungen

2-Ethyl-1,3-benzoxazol-4-amine has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzoxazole: The parent compound, which shares the benzoxazole core structure.

2-Aminobenzoxazole: A similar compound with an amino group at the 2-position.

2-Methylbenzoxazole: A derivative with a methyl group at the 2-position.

Uniqueness

2-Ethyl-1,3-benzoxazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

2-Ethyl-1,3-benzoxazol-4-amine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article explores the compound's biochemical properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 162.19 g/mol. Its structure features a benzoxazole ring, which is known for its significant role in various biological activities due to its ability to interact with biological macromolecules.

Target Interactions

The benzoxazole moiety allows this compound to interact with various enzymes and proteins. This interaction can inhibit enzyme activity, influencing multiple cellular pathways. Notably, the compound has been shown to induce apoptosis in cancer cells by activating caspases and other apoptotic proteins.

Biochemical Pathways

The compound affects several biochemical pathways:

- Antimicrobial Activity : It disrupts bacterial cell wall synthesis and inhibits essential metabolic processes.

- Anticancer Activity : It influences cell signaling pathways involved in proliferation and survival, leading to increased apoptosis in cancerous cells .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of Mycobacterium tuberculosis and other clinically relevant bacterial strains . The compound's efficacy as a quorum sensing inhibitor (QSI) has also been explored, suggesting potential applications in controlling bacterial virulence .

Antifungal Effects

The compound has demonstrated antifungal properties against common fungal pathogens. Its mode of action involves disrupting fungal cell membranes and inhibiting ergosterol biosynthesis, which is crucial for fungal cell integrity.

Anticancer Activity

In cancer research, this compound has shown promise as an anticancer agent. Studies have reported its ability to inhibit tumor growth in various cancer models by inducing apoptosis and inhibiting angiogenesis .

Case Studies

A notable study evaluated the compound's effects on Mycobacterium tuberculosis, using endpoint-determined assays to measure its inhibitory activity. The results indicated that modifications to the benzoxazole structure could enhance antimicrobial selectivity while reducing cytotoxicity towards mammalian cells .

Another investigation focused on its role as a QSI against Pseudomonas aeruginosa, revealing that specific derivatives could significantly reduce biofilm formation and virulence factor production .

Dosage and Toxicity

The biological effects of this compound are dose-dependent. At lower concentrations, it exhibits beneficial effects without significant toxicity. However, higher doses may lead to adverse effects, necessitating careful dosage optimization in therapeutic applications.

Summary of Research Findings

Eigenschaften

IUPAC Name |

2-ethyl-1,3-benzoxazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-2-8-11-9-6(10)4-3-5-7(9)12-8/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWXQMIZDXNTKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C=CC=C2O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10476979 | |

| Record name | 2-Ethyl-1,3-benzoxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477603-35-3 | |

| Record name | 2-Ethyl-1,3-benzoxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.